2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, especially trifluoromethyl groups, are of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable pyridine precursor with difluoromethoxy and trifluoromethyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact conditions and reagents can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: Commonly occurs at the pyridine ring positions.
Oxidation and reduction: Depending on the functional groups present, the compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Often uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring .
Scientific Research Applications
2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in the synthesis of crop-protection products.
2-Cyano-3-nitropyridine: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine is unique due to the combination of cyano, difluoromethoxy, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2O/c9-7(10)16-5-1-2-6(8(11,12)13)15-4(5)3-14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWNFNZADLPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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